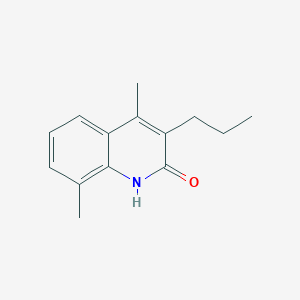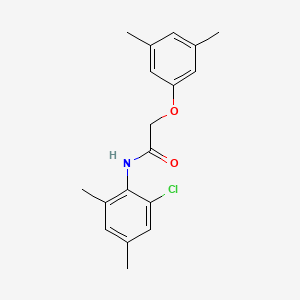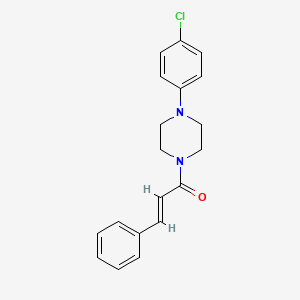
4,8-dimethyl-3-propyl-2-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinol derivatives typically involves complex reactions that build molecular complexity efficiently. For instance, a study demonstrates the preparation of diverse 4-aryl-2-quinolinones from propionamides through ligand-promoted triple sequential C-H activation reactions and a stereospecific Heck reaction, forming three new C-C bonds and one C-N bond (Youqian Deng et al., 2014). Another approach includes the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, characterized by various spectroscopic techniques (S. Fatma et al., 2015).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives has been a subject of investigation, with studies like the crystallographic analysis of 2-phenyl-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methano-8-quinolinol, highlighting the configuration and interactions within the molecule (Gao et al., 2008). Another study on the synthesis and structural analysis of 2-methyl-4-quinolinol elaborates on the molecular geometry and vibrational wavenumbers, providing insights into the stability and reactive sites of the molecule (S. A. Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinol derivatives undergo a variety of chemical reactions, demonstrating unique reactivity and forming compounds with significant properties. The reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, for example, produces compounds with notable metallochromism and intense fluorescence (Katsuhira Yoshida et al., 1991). The ambiphilic nature of 8-(dimesitylboryl)quinoline and its hydrolysis and coordination reactions further illustrate the complex chemical behavior and applications of quinolinol derivatives (J. Son et al., 2010).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as their photoluminescence, electroluminescence, and thermal properties, are crucial for their applications in various fields. Research on methyl substituted group III metal tris(8-quinolinolato) chelates shows how structural modifications affect these properties, influencing device performance in electroluminescence applications (L. Sapochak et al., 2001).
Chemical Properties Analysis
Quinolinol derivatives exhibit a broad spectrum of chemical properties, including basicity, reactivity towards nucleophiles and electrophiles, and participation in tandem multicomponent reactions. Studies on the basicity of quinolino[7,8-h]quinoline derivatives reveal the impact of electron-donating functionalities on their superbasicity, offering insights into their chemical reactivity and potential applications (G. Rowlands et al., 2020).
Propriétés
IUPAC Name |
4,8-dimethyl-3-propyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-6-12-10(3)11-8-5-7-9(2)13(11)15-14(12)16/h5,7-8H,4,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMQJLRNAOBJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2NC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-3-propyl-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)
![7-(3,4,5-trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B5653828.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B5653838.png)
![4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5653859.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B5653862.png)
![1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)

![5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5653887.png)
